Monoamine Oxidase (MAO) Inhibition: CHEHP (Cyclohexylethylhydrazono-Propionic Acid) Versus Phenelzine
The hydrazone derivative of (2-cyclohexylethyl)hydrazine, 2-(2-cyclohexyl-ethylhydrazono)-propionic acid (CHEHP), was directly compared to phenelzine (2-phenylethylhydrazine) for monoamine oxidase inhibition in guinea pig liver preparations. At an equimolar intraperitoneal dose of 145 µmol/kg, CHEHP inhibited MAO activity by less than 14%, whereas phenelzine produced substantially greater enzyme inhibition as a known potent irreversible MAO inhibitor . This demonstrates that the cyclohexylethyl scaffold fundamentally attenuates MAO inhibitory potency relative to the phenylethyl analog, a critical differentiation for programs seeking hypoglycemic activity with reduced MAO-related side effects.
| Evidence Dimension | Monoamine oxidase (MAO) inhibition in guinea pig liver |
|---|---|
| Target Compound Data | CHEHP (145 µmol/kg i.p.): MAO inhibition <14% |
| Comparator Or Baseline | Phenelzine (2-phenylethylhydrazine): potent MAO inhibition (exact % at matched dose not reported; described as 'much more' potent) |
| Quantified Difference | CHEHP inhibits MAO by less than 14% at 145 µmol/kg; phenelzine produces substantially greater inhibition at matched conditions. |
| Conditions | Guinea pig liver MAO, in vitro assay following in vivo intraperitoneal administration at 145 µmol/kg. |
Why This Matters
This quantitative divergence in MAO inhibition defines a key selection criterion: researchers targeting hypoglycemic activity decoupled from MAO inhibition should prioritize the cyclohexylethyl scaffold over the phenylethyl analog.
